3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid
Overview
Description
3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid is a heterocyclic compound with the empirical formula C9H9NO3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid can be represented by the SMILES stringOC(=O)c1cnc2OCCCc2c1
. The InChI key for this compound is AECRHVMMLYHHTH-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid is a solid substance . Its molecular weight is 179.17 .Scientific Research Applications
- Neurotropic Activity : Some derivatives of this compound exhibit neurotropic effects, impacting neurotransmitter systems. These findings could lead to novel treatments for neurological disorders .
- PET Radiotracer Development : Researchers have labeled derivatives of this compound with positron-emitting isotopes (^11C, ^18F) for PET imaging studies. These radiotracers allow non-invasive visualization of specific biological processes in vivo .
Medicinal Chemistry and Drug Development
Radiochemistry and PET Imaging
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
The interaction of this compound with its targets and the resulting changes are areas of ongoing research .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)7-4-6-2-1-3-13-8(6)10-5-7/h4-5H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECRHVMMLYHHTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CC(=C2)C(=O)O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501208254 | |
Record name | 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501208254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid | |
CAS RN |
1260664-03-6 | |
Record name | 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260664-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501208254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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